Product packaging for Padmatin(Cat. No.:CAS No. 80453-44-7)

Padmatin

Cat. No.: B123351
CAS No.: 80453-44-7
M. Wt: 318.28 g/mol
InChI Key: MRPJBTFHICBFNE-JKSUJKDBSA-N
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Description

Padmatin has been reported in Prunus cerasoides, Adenothamnus validus, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O7 B123351 Padmatin CAS No. 80453-44-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O7/c1-22-8-5-11(19)13-12(6-8)23-16(15(21)14(13)20)7-2-3-9(17)10(18)4-7/h2-6,15-19,21H,1H3/t15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPJBTFHICBFNE-JKSUJKDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC(C(C2=O)O)C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C2C(=C1)O[C@@H]([C@H](C2=O)O)C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501345634
Record name Padmatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501345634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80453-44-7
Record name Padmatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501345634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Isolation and Biosynthetic Pathways of Padmatin

Plant Sources and Geographic Distribution Relevant to Padmatin Isolation

This compound and its related compounds have been identified in a range of plants, each with specific geographic distributions and characteristics.

Isolation from Prunus puddum Heartwood

This compound is notably isolated from the heartwood of Prunus puddum. medchemexpress.commedchemexpress.comglpbio.comchemicalbook.commedchemexpress.eu This source is consistently cited as a primary origin for the compound.

Isolation from Nelumbo nucifera

This compound has also been described as a flavonoid derived from Nelumbo nucifera, commonly known as the sacred lotus. lookchem.com Nelumbo nucifera is an aquatic perennial plant, with genetic accessions collected in locations such as the Wuhan National Lotus Germplasm Bank in China. researchgate.netmaxapress.com While this compound is identified, other compounds isolated from Nelumbo nucifera include various alkaloids (e.g., nuciferine, roemerine, pronuciferine, N-nornuciferine), procyanidins, and other flavonoids such as myricetin-3-O-β-D-glucopyranoside, quercetin-3-O-β-D-glucuronide, astragalin, quercetin (B1663063), kaempferol, and phenolic acids like 3,4-dihydroxybenzoic acid and p-hydroxybenzoic acid, along with β-sitosterol. researchgate.netmaxapress.comnih.govresearchgate.net

Isolation from Inula graveolens

The natural product 3-epi-Padmatin (B13919872) can be isolated from Inula graveolens. medchemexpress.comanjiechem.com this compound itself has also been identified in Inula graveolens. naturalproducts.net Inula graveolens, also known as stinkwort, is an annual herbaceous plant native to the Mediterranean region and belongs to the Asteraceae family. researchgate.net It is recognized for its invasive nature and phytotoxic properties, attributed to its production of secondary metabolites such as 2,3,11β,13-tetrahydroaromaticin (THA) and ilicic acid. researchgate.net

Isolation from Carphephorus corymbosus

This compound is associated with Carphephorus corymbosus (Nutt.) Torr. & A.Gray. medchemexpress.commedchemexpress.commedchemexpress.eu This plant is commonly known as Coastalplain chaffhead or Florida paintbrush. whitwamorganics.commyfloridameadow.com It is a native Florida plant found in pine and scrub dense flatwoods, thriving in well-draining, sandy soil with full sun to partial shade. whitwamorganics.commyfloridameadow.com Carphephorus corymbosus is also a member of the Asteraceae family. whitwamorganics.com

Plant Sources of this compound and 3-epi-Padmatin

Plant SpeciesCommon Name (if applicable)Compound IsolatedGeographic Distribution/NotesSource
Prunus puddumWild Himalayan CherryThis compoundHeartwood source medchemexpress.commedchemexpress.comglpbio.comchemicalbook.commedchemexpress.eu
Nelumbo nuciferaSacred LotusThis compoundAquatic perennial, accessions in regions like Wuhan, China lookchem.comresearchgate.netmaxapress.com
Inula graveolensStinkwortThis compound, 3-epi-PadmatinMediterranean origin, Asteraceae family, known for phytotoxicity medchemexpress.comanjiechem.comnaturalproducts.netresearchgate.net
Carphephorus corymbosusCoastalplain Chaffhead, Florida PaintbrushThis compoundFlorida native, Asteraceae family medchemexpress.commedchemexpress.commedchemexpress.euwhitwamorganics.commyfloridameadow.com

Advanced Methodologies for this compound Extraction and Purification in Research

The extraction and purification of bioactive compounds like this compound from natural sources are critical steps in natural products chemistry. These processes aim to isolate target compounds from complex biological matrices. researchgate.net

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the purification and analysis of natural products. chemmethod.combibliotekanauki.plfraunhofer.de Common techniques employed include column chromatography, high-performance liquid chromatography (HPLC), and preparative thin-layer chromatography (TLC). researchgate.net Solid-phase extraction (SPE) is another chromatographic technique used for extracting and purifying natural products from complex samples, involving selective retention on a solid sorbent followed by elution. bibliotekanauki.pl

For the separation and quantification of polyphenolic compounds, HPLC is often preferred, although initial preconcentration and purification steps are crucial when dealing with complex plant extracts. bibliotekanauki.pl High-Speed Counter Current Chromatography (HSCCC) is also utilized for preparative separation and purification of compounds, including flavonoids, from extracts, sometimes following an initial clean-up with a polyamide column. researchgate.netbibliotekanauki.pl In the context of Nelumbo nucifera, procyanidins have been purified using Sephadex LH-20 column chromatography. nih.gov Furthermore, HPLC coupled with electrospray ionization (ESI) and tandem mass spectrometry (MS/MS) techniques are widely used for the separation, quantification, and characterization of alkaloids found in Nelumbo nucifera. maxapress.com

Beyond traditional methods, advanced green extraction methodologies are also being developed, such as supercritical fluid extraction (SFE), ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), pressurized liquid extraction (PLE), and enzyme-assisted extraction (EAE. chemmethod.com These techniques offer advantages in achieving higher extraction yields while reducing energy consumption and waste generation. chemmethod.com

This compound: Isolation, Characterization, and Biosynthetic Considerations

This compound is a natural flavonoid compound, classified specifically as a dihydroflavonol, with the molecular formula C₁₆H₁₄O₇ and a molecular weight of 318.28 g/mol . guidetopharmacology.orgwikipedia.orgwikipedia.orgfishersci.beuni.lu It is also known by synonyms such as Blumeatin C and Taxifolin (B1681242) 7-methyl ether. wikipedia.org

Chemical Synthesis and Derivatization of Padmatin

Innovative Synthetic Methodologies in Padmatin Research

While this compound is predominantly obtained through extraction from botanical sources, the exploration of innovative synthetic methodologies for complex natural products like flavonoids is a significant area of chemical research. These advanced techniques offer substantial advantages in terms of efficiency, sustainability, and selectivity, which would be highly beneficial for the synthesis of compounds with intricate structures and multiple chiral centers, such as this compound. However, specific detailed research findings on the direct application of these precise methodologies for the synthesis of this compound itself are not widely documented in the public literature. The following subsections discuss the principles and potential relevance of these innovative approaches to the synthesis of complex natural products like this compound.

Advanced Analytical Characterization of Padmatin and Its Analogues

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, typically carbon dioxide (CO2), as the mobile phase. nih.govwaters.com SFC operates under conditions where the mobile phase is above its critical temperature and pressure, exhibiting properties intermediate between those of a liquid and a gas. This unique state provides advantages such as low viscosity and high diffusivity, leading to faster separations and higher efficiencies compared to traditional liquid chromatography (LC). waters.comrsc.orgmdpi.com

SFC is particularly well-suited for the analysis and purification of natural products, including flavonoids like Padmatin, as it offers a "green" alternative to conventional methods by significantly reducing solvent consumption and disposal. waters.com It excels in separating chiral and achiral compounds, making it valuable for resolving stereoisomers of this compound or its analogues if they exist. waters.com The technique can be coupled with various detection methods, including universal detectors like UV or evaporative light scattering, and highly specific detectors such as mass spectrometry. mdpi.com While specific SFC data for this compound is not extensively detailed in the literature, its classification as a natural product and flavonoid suggests that SFC would be an effective method for its separation and purification from complex matrices, leveraging its speed, efficiency, and environmental benefits. waters.commdpi.com

X-ray Crystallography for Three-Dimensional Structure and Absolute Configuration

X-ray crystallography is an experimental science used to determine the atomic and molecular structure of crystalline solids. wikipedia.orglibretexts.org By directing a beam of X-rays at a crystal, the crystalline structure causes the X-rays to diffract in specific directions, producing a unique diffraction pattern. wikipedia.org Measurement of the angles and intensities of these diffracted X-rays allows crystallographers to construct a three-dimensional picture of the electron density within the crystal, revealing the precise positions of atoms, their chemical bonds, and any crystallographic disorder. wikipedia.orglibretexts.org

For organic compounds like this compound, X-ray crystallography is the definitive method for elucidating its complete three-dimensional structure and, crucially, its absolute configuration. wikipedia.orglibretexts.org This is particularly important for natural products, where stereochemistry can significantly influence biological activity. The technique provides atomic-level detail, confirming proposed chemical structures derived from other spectroscopic methods (e.g., NMR, MS) and resolving ambiguities regarding stereoisomers. libretexts.orgbu.edu The primary challenge in applying X-ray crystallography is obtaining high-quality single crystals of the compound, which can be a time-consuming process. Once a suitable crystal is obtained, the diffraction data are collected and computationally analyzed to refine the atomic positions and derive the molecular structure. wikipedia.orgbu.edu

Advanced Hyphenated Techniques in Complex Sample Analysis

Hyphenated techniques combine two or more analytical methods to enhance separation power and detection capabilities, providing more comprehensive information about complex samples. For the characterization of natural products like this compound, liquid chromatography (LC) or gas chromatography (GC) are frequently coupled with mass spectrometry (MS).

LC-MS/MS and GC-MS/MS Method Development

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) LC-MS/MS is a powerful analytical tool that couples the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. creative-proteomics.com This technique is particularly effective for analyzing complex mixtures and for the quantitative and qualitative analysis of target compounds, especially those that are non-volatile or thermally labile, which includes many natural products and flavonoids. creative-proteomics.comamericanpharmaceuticalreview.com

In LC-MS/MS, compounds are first separated by LC, then introduced into the mass spectrometer where they are ionized. In the tandem MS (MS/MS) stage, specific precursor ions are selected and fragmented, yielding characteristic product ions. creative-proteomics.com The fragmentation patterns provide invaluable structural information, allowing for confident identification of compounds even in complex matrices. creative-proteomics.comnih.gov

This compound has been identified and characterized using LC-MS/MS. For instance, in extracts from Maackia amurensis, this compound was characterized by its collision-induced dissociation (CID) spectrum in negative ion mode. The [M-H]- ion of this compound (m/z 317) produced characteristic fragment ions at m/z 299, 287, and 270. semanticscholar.orgmdpi.com Similarly, HPLC-MS/MS has been employed to identify this compound among other flavonoids in Phyllanthi fructus extracts. researchgate.net

Table 1: LC-MS/MS Fragmentation Data for this compound

Parent Ion (m/z)Fragment Ions (m/z)CompoundSource
317 ([M-H]-)299, 287, 270This compound semanticscholar.orgmdpi.com

GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry) GC-MS/MS combines gas chromatography, which separates volatile and semi-volatile compounds, with tandem mass spectrometry for highly sensitive and selective detection. filab.frrsc.org This technique is widely used for the analysis of trace-level contaminants, pesticides, and other volatile organic compounds in various samples. rsc.orggcms.czthermofisher.com While this compound itself, as a flavonoid, is generally less volatile and more suited for LC-based methods, GC-MS/MS can be crucial for analyzing other volatile components present in the same natural extracts where this compound is found, or for analyzing derivatized forms of this compound if volatility is enhanced. filab.fr The triple quadrupole (QqQ) analyzer in GC-MS/MS offers enhanced robustness, sensitivity, and selectivity, making it ideal for complex sample analysis and reliable quantification. rsc.org

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is an analytical technique that integrates the high-resolution separation power of capillary electrophoresis with the molecular mass information provided by mass spectrometry. unistra.frwikipedia.org CE separates analytes based on their charge-to-size ratio and electrophoretic mobility within a narrow capillary under a high electric field. wikipedia.orgdiva-portal.org This method is particularly advantageous for the analysis of polar and charged metabolites, peptides, and proteins, requiring minimal sample volumes (nanoliters). wikipedia.orgnih.gov

The coupling of CE with MS offers high separation efficiency, sensitivity, and rapid analysis times. unistra.frwikipedia.org Ions are typically formed via electrospray ionization (ESI), facilitating the transfer of separated analytes into the mass spectrometer. wikipedia.org CE-MS has found significant applications in metabolomics, proteomics, and the quantitative analysis of biomolecules due to its ability to resolve complex mixtures that might be challenging for other techniques. unistra.frnih.govnih.gov For a polar flavonoid like this compound, CE-MS could provide an alternative or complementary separation strategy, especially for profiling its charged forms or distinguishing it from highly similar polar analogues within a complex natural extract. nih.gov Recent developments in CE-MS interfacing, such as sheathless systems, aim to improve reproducibility and stability for diverse molecular analyses. unistra.frdiva-portal.org

Mechanistic Investigations of Padmatin S Biological Activities

Cellular and Molecular Target Identification and Validation

Identifying and validating the specific cellular and molecular targets of a compound like Padmatin is crucial for understanding its mechanism of action and therapeutic potential. This involves various biochemical and cell-based assays designed to pinpoint direct interactions and downstream effects.

Receptor Binding Assays and Ligand-Target Interactions

Receptor binding assays are fundamental techniques used to investigate the interaction between a ligand, such as this compound, and its target protein or receptor. nih.govnih.govmassbank.eu These assays are essential for characterizing binding affinity, kinetics (rates of association and dissociation), and specificity, which are vital parameters in drug discovery. nih.govmassbank.eu Key parameters determined in these assays include the dissociation constant (Kd), representing the affinity of a ligand for a receptor, and the inhibition constant (Ki) or half-maximal inhibitory concentration (IC50), indicating the potency of an inhibitor. nih.govnih.gov Various platforms, including radioligand binding assays and label-free methods like Surface Plasmon Resonance (SPR), are employed to quantify ligand binding and assess real-time kinetic profiles. nih.govnih.govuni.lu While this compound is a biologically active compound, specific detailed research findings or data tables pertaining to its direct receptor binding assays and identified ligand-target interactions are not extensively detailed in the currently available literature.

Enzyme Inhibition Kinetics and Characterization

Enzyme inhibition kinetics studies are performed to understand how a compound interferes with enzyme activity. These investigations characterize the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and quantify its effects on kinetic parameters such as the Michaelis constant (Km) and maximum reaction velocity (Vmax). nih.govguidetopharmacology.orgnih.govnih.gov Competitive inhibitors typically bind to the enzyme's active site, increasing the apparent Km but not changing Vmax. guidetopharmacology.orgnih.gov Non-competitive inhibitors, which bind to a different site, decrease Vmax but leave Km unchanged. guidetopharmacology.orgnih.gov Uncompetitive inhibitors, binding only to the enzyme-substrate complex, decrease both Vmax and Km. guidetopharmacology.orgnih.gov The inhibition constant (Ki) is a crucial measure derived from these studies, representing the inhibitor concentration at which 50% inhibition is observed. nih.gov While this compound is a flavonoid with reported biological activities, specific enzyme inhibition kinetic data, including identified target enzymes or detailed kinetic parameters for this compound, are not explicitly provided in the available search results.

Protein-Protein Interaction Modulation Studies

Protein-protein interactions (PPIs) are fundamental to numerous cellular processes, including signaling pathways and enzymatic reactions, making them attractive targets for therapeutic intervention. cenmed.commpg.de Modulating PPIs can involve either disrupting or stabilizing these interactions, often through orthosteric or allosteric mechanisms, and can also affect protein dynamics. researchgate.netnih.gov Small molecules designed to target PPIs tend to be larger and more lipophilic, mimicking the properties of interacting interfaces. cenmed.com Computational approaches, such as machine learning and molecular docking, are increasingly used to guide the identification and design of PPI modulators. cenmed.comnih.gov Despite the general importance of PPI modulation in pharmacology, specific research findings detailing this compound's ability to modulate particular protein-protein interactions are not available in the provided information.

Modulation of Intracellular Signaling Pathways by this compound

Investigation into how this compound influences intracellular signaling pathways provides insights into its broader cellular effects beyond direct molecular binding.

Inhibition of NF-kB Activation Pathways

This compound has demonstrated modulatory activities on inflammatory pathways, specifically through the inhibition of NF-kB activation. thegoodscentscompany.com Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a pivotal transcription factor found in nearly all animal cell types, playing a critical role in regulating immune responses, inflammation, and cell survival. guidetopharmacology.orgmdpi.comwikipedia.org In resting cells, NF-κB is typically sequestered in the cytoplasm by inhibitory proteins, primarily IκBα. mdpi.comwikipedia.org Upon stimulation by various signals, such as cytokines or stress, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. mdpi.comwikipedia.org This degradation releases active NF-κB, which then translocates to the nucleus to bind to specific DNA sequences (κB elements) and initiate the transcription of over 500 genes involved in inflammation, immune responses, and cell proliferation. mdpi.comwikipedia.org Inhibition of NF-κB activation, as observed with this compound, can occur through various mechanisms, including preventing IκB phosphorylation, stabilizing IκB to retain NF-κB in the cytoplasm, or directly inhibiting its nuclear translocation or DNA binding. guidetopharmacology.orgmdpi.comwikipedia.orgmassbank.eu This inhibitory action is particularly relevant given NF-κB's frequent constitutive activation in chronic inflammatory conditions and various cancers. mdpi.comwikipedia.org

Impact on Mitochondrial Function and Oxidative Phosphorylation

Mitochondria are central to cellular energy homeostasis, primarily through the process of oxidative phosphorylation (OXPHOS). wikipedia.orgimsc.res.infishersci.calipidmaps.org OXPHOS involves a series of enzyme complexes within the inner mitochondrial membrane that convert the energy released from nutrient oxidation into adenosine (B11128) triphosphate (ATP). wikipedia.orgimsc.res.inlipidmaps.org This intricate system is responsible for producing the majority of cellular ATP. ottokemi.com Dysregulation of mitochondrial function and OXPHOS can lead to various pathological conditions. wikipedia.org Polyphenols, as a class of compounds to which this compound belongs, have been noted for their potential to influence mitochondrial function and oxidative stress. thegoodscentscompany.com However, specific detailed research findings or data tables directly demonstrating this compound's impact on mitochondrial function or its modulation of oxidative phosphorylation processes are not explicitly available in the provided search results.

Regulation of Reactive Oxygen Species (ROS) Production

This compound demonstrates significant activity in the regulation of Reactive Oxygen Species (ROS) production, primarily through its radical scavenging and antioxidant capabilities. nih.gov As a flavonoid, this compound's chemical structure, which includes units similar to eriodictyol (B191197) and taxifolin (B1681242), is inherently responsible for these antioxidant properties. nih.gov Studies have specifically shown its hydroxyl radical scavenging activity. nih.gov

The broader class of polyphenols, to which this compound belongs, is well-documented for its ability to mitigate oxidative stress. Their mechanisms often involve the direct scavenging of free radicals, such as hydroxyl radicals, superoxide (B77818) anion radicals, and hydrogen peroxide. ctdbase.org Furthermore, polyphenols can regulate ROS production indirectly by enhancing the activity of endogenous antioxidant enzymes, including superoxide dismutase (SOD), glutathione (B108866) peroxidase (GSH-Px), and catalase (CAT). ctdbase.org Some polyphenols also exert their antioxidant effects by activating key cellular pathways, such as the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway, which plays a crucial role in cellular defense against oxidative damage. ctdbase.org While direct, detailed mechanistic studies specifically on how this compound modulates these enzymes or pathways are still emerging, its classification as a potent antioxidant flavonoid suggests it likely shares similar underlying mechanisms.

Table 1: Overview of this compound's Antioxidant Activities

ActivityMechanism/ObservationReference
Radical ScavengingDirect scavenging of free radicals, including hydroxyl radicals. nih.govctdbase.org
Antioxidant EffectsAttributed to its flavonoid structure, similar to eriodictyol and taxifolin. nih.gov
ROS RegulationPotentially involves upregulation of antioxidant enzymes (SOD, GSH-Px, CAT) and activation of Nrf2/HO-1 pathway, as seen with other polyphenols. ctdbase.org

Pathways Related to Immunoglobulin E (IgE) Reduction

This compound, along with other flavonoids such as taxifolin, aromadendrin, and chamaejasmine, has been associated with the reduction of Immunoglobulin E (IgE) levels. hznu.edu.cnnih.govthegoodscentscompany.com Elevated IgE is a hallmark of type 2 inflammatory responses, which are central to allergic diseases. lipidmaps.org

The mechanism by which these flavonoids contribute to IgE reduction is thought to involve the inhibition of pleiotropic cytokines produced by T helper 2 (Th2) cells. nih.govthegoodscentscompany.com These Th2 cytokines are critical regulators of isotype switching in B cells, leading to the production of IgE. nih.govthegoodscentscompany.comlipidmaps.org By modulating these pathways, this compound and related compounds may help to attenuate the inflammatory responses characteristic of allergic conditions. While direct evidence of this compound's specific interaction with mast cell degranulation or histamine (B1213489) release pathways is not explicitly detailed in the provided search results, its observed link to IgE reduction positions it as a compound with potential anti-allergic properties, possibly through broader immunomodulatory effects on the IgE production cascade. hznu.edu.cnnih.govthegoodscentscompany.comuni.lu

Table 2: this compound's Role in IgE Reduction

Target/PathwayEffectReference
Immunoglobulin E (IgE)Linked to decrement in IgE levels. hznu.edu.cnnih.govthegoodscentscompany.com
Th2 CytokinesPotentially inhibits pleiotropic cytokines that regulate IgE isotype switching. nih.govthegoodscentscompany.com

Gene Expression and Proteomic Profiling in Response to this compound

Detailed transcriptomic and proteomic profiling specifically in response to this compound treatment is not extensively documented in the provided literature. However, these advanced molecular techniques are crucial for a comprehensive understanding of a compound's biological mechanisms.

Transcriptomic Analysis (RNA-Seq, Microarray)

Transcriptomic analyses, such as RNA sequencing (RNA-Seq) and microarray, provide insights into changes in gene expression patterns within cells or tissues following exposure to a compound. These methods can reveal the specific genes and signaling pathways that are upregulated or downregulated by this compound, offering a global view of its cellular impact. While the general importance of such analyses for understanding the mechanisms of bioactive compounds is recognized, specific data pertaining to this compound's influence on gene expression were not found in the current search.

Proteomic Analysis (Mass Spectrometry-Based, Western Blotting)

Proteomic analyses, including mass spectrometry-based proteomics and Western blotting, are essential for identifying and quantifying proteins whose expression or modification levels are altered in response to a compound. cenmed.comresearchgate.netuni.lumpg.deunex.es This provides a direct understanding of how this compound might affect cellular functions by modulating protein abundance or post-translational modifications. Similar to transcriptomic data, specific proteomic profiles induced by this compound were not identified in the available search results. Future research employing these techniques would be invaluable for elucidating the protein-level changes mediating this compound's observed biological activities.

Elucidation of this compound's Polypharmacology and Off-Target Effects

Polypharmacology refers to the ability of a single compound to interact with multiple molecular targets, while off-target effects describe unintended interactions that may lead to either beneficial synergistic effects or undesirable side effects. anatoljcardiol.comthegoodscentscompany.commdpi.comsigmaaldrich.comnih.gov Understanding a compound's polypharmacological profile is increasingly recognized as important in drug discovery, especially for complex diseases. mdpi.comsigmaaldrich.com

Despite the general importance of polypharmacology in understanding drug mechanisms, specific studies detailing this compound's polypharmacological profile or its off-target effects were not found in the current literature. As a flavonoid, which is a class of compounds often known for their diverse interactions with biological systems, it is plausible that this compound exhibits polypharmacological characteristics. However, without dedicated investigations, the precise nature and extent of these interactions remain to be elucidated. Future research should aim to identify and characterize the full spectrum of molecular targets with which this compound interacts, to fully understand its therapeutic potential and any potential unintended effects.

Comparative Mechanistic Studies with Related Flavonoids and Dihydroflavonols

This compound is a dihydroflavonol, specifically identified as 7-O-methyltaxifolin. nih.govwikidata.org This structural relationship allows for comparative mechanistic studies with other flavonoids and dihydroflavonols, providing insights into structure-activity relationships.

Comparison with Taxifolin and Quercetin (B1663063): Taxifolin (dihydroquercetin) and quercetin are well-known polyhydroxylated flavonoids with potent antioxidant activities. nih.gov Both are structurally related to this compound. Comparative studies have suggested that methylated flavonoids, such as this compound (7-O-methyltaxifolin), may exhibit higher anticancer activity compared to their corresponding hydroxylated counterparts. nih.gov This highlights that subtle structural modifications, like methylation, can significantly influence biological efficacy.

Table 3: Comparative Properties of this compound and Related Flavonoids

CompoundClassKey Structural FeatureNotable ActivitiesPubChem CID
This compoundDihydroflavonol7-O-methyltaxifolinAntioxidant, IgE reduction, anti-inflammatory, anti-cancer12313901
TaxifolinDihydroflavonolDihydroquercetinPotent antioxidant439533
QuercetinFlavonolPentahydroxyflavonePotent antioxidant, anti-inflammatory5280343
EriodictyolFlavanoneTetrahydroxyflavanoneAntioxidant440735
AromadendrinFlavanonolDihydrokaempferolLinked to IgE decrement122850
ChamaejasmineBiflavonoidDihydroflavonol dimerLinked to IgE decrement155320
IsorhamnetinFlavonolQuercetin 3'-methyl etherAnti-inflammatory5281654
DiosmetinFlavoneLuteolin 4'-methyl etherAnti-inflammatory, antioxidant5281612
LuteolinFlavoneTetrahydroxyflavoneAntioxidant, anti-inflammatory5280445
ApigeninFlavoneTrihydroxyflavoneAntioxidant, anti-inflammatory5280443
KaempferolFlavonolTetrahydroxyflavoneAntioxidant, anti-inflammatory5280863

The presence of a catechol group is often considered a key pharmacophore for antioxidant activity in many flavonoids. nih.gov While the stability and antioxidant activity of flavonoids can be influenced by factors like light, oxygen, and structural features such as the presence of a hydroxyl group at position 3 and a C2-C3 double bond, this compound's specific structural characteristics as a dihydroflavonol (lacking the C2-C3 double bond found in many flavones and flavonols) contribute to its unique profile. uni.lu Comparative studies are essential to delineate the precise structural determinants responsible for this compound's specific biological activities and to optimize its potential therapeutic applications.

Structure Activity Relationship Sar Studies of Padmatin and Its Analogues

Systematic Chemical Modification Strategies for SAR Elucidation

Systematic chemical modification is a cornerstone of SAR elucidation, involving the synthesis and evaluation of a series of compounds that are structurally related to a lead compound. sigmaaldrich.com For Padmatin, such strategies have involved the preparation of various analogues. For instance, the existence of compounds like 3-O-acetylthis compound and 3-epi-padmatin (B13919872) indicates that chemical modifications, such as acetylation and epimerization, have been employed to explore the impact of specific functional groups and stereochemistry on its activity. wikipedia.orgnih.gov Methylation is another common modification strategy in flavonoid SAR studies, as seen in the investigation of taxifolin (B1681242) derivatives, which are structurally similar to this compound. researchgate.net These modifications allow for a precise understanding of how changes in the chemical scaffold affect biological outcomes.

The identification of key functional groups is paramount in SAR studies, as these specific atomic arrangements dictate a molecule's characteristic properties and biological interactions. uni.luuni.lucmdm.tw In studies on taxifolin, a dihydroflavonol closely related to this compound, the 3′,4′-dihydroxyl groups were found to be critical for its anti-aggregative ability. lipidmaps.org Conversely, the 7-hydroxyl group and the stereochemistry at positions 2 and 3 were not deemed important for this specific activity. lipidmaps.org Given this compound's structure as 7-methoxy-3,3′,4′,5-tetrahydroxyflavanone, these findings suggest that the hydroxyl groups on the B-ring (3' and 4') are likely crucial for its biological activities, while the methoxy (B1213986) group at the 7-position might modulate activity compared to a free hydroxyl, or its presence might not be essential for certain effects.

The position of functional groups and the stereochemistry of a molecule can profoundly influence its biological response. For dihydroflavonols like this compound and taxifolin, the presence of two asymmetric carbon centers at C2 and C3 leads to the possibility of multiple stereoisomers. researchgate.net The predominant natural isomer of dihydroquercetin (taxifolin) is the 2R,3R isomer, where the C-2 phenyl and C-3 hydroxyl groups are in equatorial positions. researchgate.net The study of 3-epi-padmatin, a stereoisomer, further highlights the investigation into how subtle changes in spatial arrangement can impact biological outcomes. wikipedia.org

Research on the anticancer activities of taxifolin and its methylated derivatives against colon cancer (HCT-116) cell lines provides insights into positional effects. The antiproliferative potentials of these compounds were evaluated, yielding varying IC50 values. researchgate.net

Table 1: Antiproliferative Activity (IC50) of Taxifolin and its Methylated Derivatives on HCT-116 Cells

CompoundIC50 (µg/mL) researchgate.net
7,3′-di-O-methyltaxifolin33 ± 1.25
3′-O-methyltaxifolin36 ± 2.25
7-O-methyltaxifolin34 ± 2.15
3-O-methylquercetin34 ± 2.65
Taxifolin32 ± 2.35
Quercetin (B1663063)36 ± 1.95

This table presents data on the antiproliferative activity of taxifolin and its methylated derivatives. In an interactive format, users could sort this table by compound name or IC50 value to analyze the impact of different methylation patterns on activity.

Identification of Key Functional Groups for Activity

Computational Approaches in SAR Analysis

Computational approaches have become indispensable tools in modern SAR analysis, complementing and accelerating traditional experimental methods. wikipedia.org These in silico techniques allow for the prediction of molecular interactions, the modeling of biological activity, and the exploration of conformational landscapes, significantly reducing the time and cost associated with drug discovery.

Quantitative Structure-Activity Relationship (QSAR) modeling involves the development of mathematical algorithms that correlate the chemical structure of compounds with their observed biological activities. sigmaaldrich.com By transforming molecular structures into numerical descriptors (parameters representing physicochemical properties), QSAR models can predict the activity of new or untested compounds without the need for laboratory experimentation. This approach is highly valuable for screening and prioritizing chemical compounds, and it can be applied to this compound and its analogues to predict their various biological activities based on their structural features.

Molecular docking simulations are computational methods used to predict the preferred orientation and binding affinity between a ligand (e.g., this compound) and a target macromolecule (e.g., a protein). This technique simulates the molecular interactions, such as hydrogen bonding, electrostatic interactions, and van der Waals forces, to identify critical binding sites and assess the strength and stability of the ligand-receptor complex. For instance, molecular docking studies on taxifolin derivatives have shown favorable binding affinities against various pro- and antiapoptotic proteins. researchgate.net Applying molecular docking to this compound can provide crucial insights into its specific molecular targets and the mechanisms underlying its diverse biological effects.

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the motion of atoms and molecules over time and explore their conformational space. Unlike static docking, MD simulations account for the flexibility of both the ligand and the receptor, offering a more realistic representation of their interactions. By simulating the behavior of this compound and its potential target proteins in a dynamic environment, MD can reveal transient binding poses, assess the stability of complexes, and provide a deeper understanding of the molecular recognition processes that govern its biological activities.

In Silico Screening for Potent Analogues

In silico screening methodologies have played a significant role in identifying the potential biological activities of this compound and its analogues, as well as in prioritizing lead compounds for further investigation. These computational approaches typically involve pharmacophore modeling, virtual screening, molecular docking, and molecular dynamics simulations wikidata.orgnih.govmdpi.comnih.govuliege.be.

This compound has been identified as a potential inhibitor of the SARS-CoV-2 main protease (Mpro) through in silico assessment, highlighting its antiviral potential wikipedia.org. Furthermore, in an in silico study investigating inhibitors of IKKα (Inhibitor of KappaB Kinase alpha), this compound, along with other related compounds such as Prudomestin, Wushanicaritin, Rhamnocitrin, and Blumeatin B, demonstrated inhibitory potential against the target protein wikidata.orguni.lunih.gov. Notably, this compound and Prudomestin exhibited comparable CDocker energies but distinct interaction energies, suggesting variations in their binding efficiency nih.gov.

Another application of in silico screening involved targeting CYP51 of Naegleria fowleri to discover potential therapeutic agents against Primary Amoebic Meningoencephalitis (PAM). This compound was among the 92 compounds initially screened in this study, although curcumenol (B1669339) ultimately emerged as the top candidate with the lowest binding affinity, indicating greater binding efficiency nih.gov.

These in silico findings underscore the utility of computational methods in predicting and prioritizing the biological activities of natural compounds like this compound, guiding subsequent experimental validations.

Optimization Strategies for Enhanced Biological Potency and Selectivity

While specific, detailed optimization strategies for this compound and its direct analogues are not extensively reported in the current literature, general principles derived from SAR studies on similar flavonoid and natural product scaffolds can be inferred. The goal of optimization is typically to enhance a compound's affinity for its target, improve its pharmacokinetic properties, and reduce off-target effects, thereby increasing potency and selectivity.

Common strategies observed in the optimization of other bioactive compounds include:

Modification of Hydroxyl and Methoxy Groups: The number and position of hydroxyl and methoxy groups on the flavonoid skeleton are critical determinants of biological activity. For instance, in the context of anti-inflammatory activity, the presence of phenolic groups and their positions are often crucial invivochem.cn.

Introduction of Substituents: Adding various functional groups (e.g., alkyl, aromatic, electron-withdrawing, electron-donating) at different positions on the core structure can significantly alter activity. For example, in antifungal compounds, the incorporation of aromatic rings with electron-withdrawing groups can enhance activity researchgate.netresearchgate.net.

Alteration of Ring Saturation/Unsaturation: Changes in the saturation of the C-ring, as seen between taxifolin (dihydroflavonol) and quercetin (flavonol), can impact antioxidant and other biological activities acs.org. This compound itself is a dihydroflavonol, indicating the importance of this structural feature.

Positional Isomerism: The arrangement of substituents (e.g., meta or para positions on a benzyl (B1604629) ring in aspirin (B1665792) derivatives) can significantly influence inhibitory activity nih.gov.

These general strategies, when applied to this compound, would involve systematic chemical modifications to its dihydroflavonol backbone to explore the impact on its anti-inflammatory, anti-cancer, and antimicrobial properties.

SAR in the Context of Specific Biological Activities

The biological activities of this compound and its analogues are closely linked to their structural features, as explored in various SAR investigations.

Anti-inflammatory SAR Studies

This compound is recognized for its anti-inflammatory properties uni.lu. While direct, detailed SAR studies specifically on this compound's anti-inflammatory mechanism are not widely elucidated, the anti-inflammatory activity of flavonoids, in general, is often attributed to their ability to modulate various inflammatory pathways. This includes the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), lipoxygenase (LOX), and the modulation of pro-inflammatory cytokine levels researchgate.netnih.govnih.govfrontiersin.org.

For other anti-inflammatory compounds, SAR has shown that the presence of phenolic groups and their specific positions are vital for antioxidant activity, which often correlates with anti-inflammatory effects invivochem.cn. Structural features that allow for radical scavenging or interaction with specific enzymes involved in inflammation are key. Further research is needed to precisely define the structural determinants within this compound that confer its anti-inflammatory effects.

Anti-cancer/Antiproliferative SAR Investigations

This compound has demonstrated anti-cancer and cytotoxic effects uni.lu. Studies on related flavonoids provide insights into the SAR for antiproliferative activities. Taxifolin (dihydroquercetin), a close structural analogue of this compound, exhibits anti-proliferative effects on various cancer cell lines by inhibiting cancer cell lipogenesis and preventing chemoresistance wikipedia.org. The saturation in the C-ring of taxifolin, compared to quercetin, is noted to influence its antioxidant activity, which can be linked to anti-cancer potential acs.org.

Methylated derivatives of taxifolin and quercetin have been investigated for their antiproliferative activity against colon cancer (HCT-116) cell lines. A study reported the IC50 values for several such compounds, including 7,3′-di-O-methyltaxifolin, 3′-O-methyltaxifolin, 7-O-methyltaxifolin, 3-O-methylquercetin, taxifolin, and quercetin, ranging from 32 ± 2.35 to 36 ± 2.25 μg/mL against HCT-116 cells acs.org. The co-occurrence of this compound and 7-O-methyl-dihydrokaempferol in plant extracts with cytotoxic activity against prostate carcinoma (PC-3) suggests that these compounds contribute to the observed effects acs.org.

General SAR principles for anti-cancer agents highlight the importance of the nature of functional groups, leaving groups, electron density, and positional isomerism in influencing inhibitory activity on cancer cell growth nih.govmdpi.com.

Table 1: Antiproliferative Activity of Selected Flavonoids against HCT-116 Colon Cancer Cells acs.org

CompoundIC50 (μg/mL) ± SD
Taxifolin32 ± 2.35
7,3′-di-O-methyltaxifolin33 ± 1.25
7-O-methyltaxifolin34 ± 2.15
3-O-methylquercetin34 ± 2.65
3′-O-methyltaxifolin36 ± 2.25
Quercetin36 ± 1.95

Antimicrobial/Antifungal SAR Analysis

This compound possesses antimicrobial and antifungal properties uni.lu. The presence of 3-O-acetylthis compound as a major compound in Inula viscosa extracts has been linked to significant antimicrobial efficacy, particularly against Candida albicans, with a Minimum Inhibitory Concentration (MIC) of 125 μg/mL for the leaf extract . This suggests that the acetylation at the 3-O position may play a role in its antimicrobial activity.

Taxifolin, structurally related to this compound, also functions as an antifungal agent by interfering with multiple pathways essential for fungal growth and proliferation wikipedia.org. SAR studies on other antifungal compounds, such as carabrone (B157551) derivatives, have shown that specific structural elements are crucial for activity. For instance, the α-methylene-γ-butyrolactone ring is identified as a major biofunctional group, and the incorporation of aromatic rings into the β,γ positions of the lactone ring can improve antifungal activity. Furthermore, the introduction of electron-withdrawing groups into these aromatic rings tends to increase activity compared to electron-donating groups researchgate.netresearchgate.net. While these findings are for different compound classes, they illustrate the types of structural modifications that are often explored to enhance antimicrobial potency.

Preclinical Pharmacological and Toxicological Assessment of Padmatin

Preclinical Pharmacological Efficacy Studies

Preclinical pharmacological efficacy studies aim to evaluate the potential therapeutic effects of a compound in controlled laboratory settings, primarily through in vitro (cell-based) and in vivo (animal model) investigations. For Padmatin, research often identifies it as a constituent within complex plant extracts, making the isolation of its individual efficacy challenging.

In Vitro Efficacy Evaluation in Cell-Based Models

In vitro studies utilize cell cultures to assess a compound's biological activity, offering insights into potential mechanisms of action before progressing to more complex animal models mattek.com.

The antiproliferative activity of compounds is typically evaluated against various cancer cell lines to identify potential anticancer properties nih.govsamipubco.comnih.govmdpi.com. While this compound is a flavonoid, a class of compounds known for anticancer potential mdpi.com, specific detailed research findings regarding this compound's direct antiproliferative activity against cancer cell line panels are not extensively documented in available literature. Notably, an acylated derivative, 3-O-acetylthis compound, was reported to be inactive against the cell lines tested in certain assays preprints.org.

Antimicrobial susceptibility testing determines the effectiveness of a compound against various microbial strains, typically using methods like disk diffusion or minimum inhibitory concentration (MIC) assays nih.govfao.orgyoutube.comclsi.orgparatekpharma.com. Similar to antiproliferative activity, an acylated form, 3-O-acetylthis compound, was found to be inactive against tested microbial strains preprints.org. Comprehensive data on the antimicrobial susceptibility of this compound itself is not widely reported in the provided search results.

High-throughput screening (HTS) assays enable the rapid evaluation of large compound libraries against specific biological targets slideshare.netnih.gov. While this compound is listed in some chemical catalogs that mention high-throughput screening of active ingredients in herbal medicines lifeasible.com, specific results from such HTS campaigns detailing this compound's activity or hit identification are not available in the provided information.

Antimicrobial Susceptibility Testing

In Vivo Efficacy Studies in Animal Models

Given the current information, specific quantitative data for this compound's efficacy in cell-based or animal models (e.g., IC50, MIC values, or detailed in vivo outcomes) is not sufficiently available to construct interactive data tables. The findings are primarily qualitative or refer to the activity of the broader plant extract.

Selection and Justification of Disease Models

Preclinical studies involving this compound, either as an isolated compound or as a constituent of plant extracts, have utilized various disease models to investigate its therapeutic potential. The selection of these models is primarily justified by the known diverse bioactivities of flavonoids, a class of polyphenolic compounds that includes this compound, which are recognized for their anti-inflammatory, anti-cancer, and anti-allergic effects preprints.orgnih.govmdpi.com.

Cancer Models: this compound has been investigated for its cytotoxic properties against human cancer cell lines, specifically MCF-7 (breast cancer) and HepG2 (liver cancer) preprints.org. This selection is justified by the general interest in natural compounds as potential anticancer agents and the observed cytotoxic or antiproliferative actions of polyphenolic metabolites from plants containing this compound preprints.orgmdpi.com. In vivo, the compound has been tested against Ehrlich's ascites carcinoma solid tumors grown in female mice, further validating its potential in oncology research preprints.org.

Atopic Dermatitis (AD) Models: Extracts containing this compound, such as those from Wikstroemia dolichantha, have been evaluated in mouse models of atopic dermatitis nih.govmdpi.com. Oxazolone- and 2,4-dinitrochlorobenzene (DNCB)-induced dermatitis in BALB/c and SKH-1 hairless mice, respectively, serve as established models for inducing acute eczematous atopic skin lesions, allowing for the assessment of anti-atopic effects nih.gov. This is justified by the known anti-inflammatory and anti-allergic properties of flavonoids nih.gov.

Inflammatory Pathway Inhibition Models: this compound has been explored in models targeting inflammatory pathways, specifically through its potential to inhibit IKKα mdpi.com. The focus on IKKα inhibition is significant due to its role in activating a subset of genes and the therapeutic advantage of selective IKKα inhibition in avoiding adverse effects associated with IKKβ inhibition mdpi.com.

Experimental Design and Endpoint Measurements

The experimental designs for assessing this compound's pharmacological effects vary depending on the target disease model and the nature of the study (in vitro or in vivo).

For Cytotoxicity/Anticancer Activity:

In vitro: Cytotoxicity against cancer cell lines (e.g., MCF-7 and HepG2) is typically assessed using assays that measure cell viability and proliferation. The half-maximal inhibitory concentration (IC50) is a key endpoint measurement, indicating the concentration of this compound required to inhibit 50% of cell growth preprints.org.

In vivo: Studies against Ehrlich's ascites carcinoma solid tumors in female mice would involve measuring tumor volume, tumor weight, and potentially survival rates, although specific details for this compound were not extensively detailed in the provided snippets preprints.org.

For Atopic Dermatitis (AD) Activity:

Animal Models: In studies using oxazolone- and DNCB-induced AD in mice, the experimental design typically involves sensitizing the animals to induce dermatitis, followed by topical application of the test compound (e.g., 1% Wikstroemia dolichantha extract containing this compound) daily for several weeks nih.govmdpi.com.

Endpoint Measurements: Key endpoints include gross and histopathological improvement of AD skin symptoms. Specific quantifiable measurements include:

Serum concentrations of interleukin-4 (IL-4) and immunoglobulin E (IgE), which are elevated in AD nih.gov.

Transepidermal water loss (TEWL) and skin hydration, indicative of skin barrier function nih.gov.

Epidermal thickness and mast cell infiltration in skin tissues, assessed histopathologically nih.gov.

For Inflammatory Pathway Inhibition:

In silico: Molecular docking simulations are employed to predict the binding affinity and interactions of this compound with target proteins, such as IKKα mdpi.com.

In vitro: Experimental validation involves stimulating cells (e.g., LPS-stimulated RAW 264.7 cells) and measuring the phosphorylation of specific proteins like IκBα, which is a downstream event of IKKα activation mdpi.com.

Proof-of-Concept Studies

Proof-of-concept studies have provided preliminary evidence of this compound's potential therapeutic efficacy in various preclinical settings.

Anticancer Proof-of-Concept: this compound demonstrated cytotoxic activity against MCF-7 and HepG2 cancer cells, with IC50 values of 9.3 μM and 9.7 μM, respectively preprints.org. Crucially, it was found to be devoid of toxicity towards normal human melanocytes (HFB-4) in vitro, suggesting a selective cytotoxic effect on cancer cells preprints.org.

Table 1: In Vitro Cytotoxic Activity of this compound

Cell LineIC50 (µM)Selectivity
MCF-79.3Cancer cells
HepG29.7Cancer cells
HFB-4Devoid of toxicityNormal cells

Anti-Atopic Dermatitis Proof-of-Concept: Topical application of an extract from Wikstroemia dolichantha (containing this compound) significantly improved oxazolone- and DNCB-induced AD skin symptoms in mice nih.govmdpi.com. This included a reduction in serum IL-4 and IgE levels, a decrease in transepidermal water loss (TEWL), and an increase in skin hydration, indicating an improved skin barrier function nih.govmdpi.com. Histopathological analysis also showed reduced epidermal thickness and mast cell infiltration in treated animals nih.gov.

IKKα Inhibition Proof-of-Concept: Molecular docking studies indicated that this compound possesses inhibitory potential against IKKα mdpi.com. Experimental validation in LPS-stimulated RAW 264.7 cells further revealed that this compound attenuated IκBα phosphorylation, supporting its role as an IKKα inhibitor mdpi.com.

Toxicological Evaluation Methodologies

Toxicological evaluation is a critical component of preclinical assessment, aiming to identify potential hazards and understand the safety profile of a compound. In vitro toxicology assays are widely used for early-stage screening due to their efficiency and ethical advantages over animal testing wikipedia.orgporsolt.comsgs.com.

In Vitro Toxicology Assays

In vitro toxicity testing involves the scientific analysis of the toxic effects of chemical substances on cultured bacteria or mammalian cells wikipedia.org. These methods are employed to identify potentially hazardous chemicals and to confirm the lack of certain toxic properties wikipedia.org.

General Methodologies:

Cell Viability Assays: These are fundamental for determining the impact of chemical compounds on cell health and viability. Common colorimetric assays include MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), which measure metabolic activity wikipedia.org. Other methods include Neutral Red uptake, ATP content measurement, and imaging-based assays using fluorescent viability probes like DRAQ7™ wikipedia.orgbiostatus.com.

Cytokine Quantification: Assays like ELISA (Enzyme-Linked Immunosorbent Assay) can quantify cytokine levels, providing insights into inflammatory or immunotoxic responses wikipedia.org.

Organ-Specific Toxicity Assays: These evaluate effects on specific organ systems, often using relevant cell lines or primary cells (e.g., human hepatocytes for liver toxicity) porsolt.com.

Genotoxicity and Cytotoxicity Assessment

Cytotoxicity Assessment: This involves evaluating the direct harmful effects of a substance on cells, leading to cell death or impaired function. Methods include:

Cell Viability Assays (as mentioned above): MTT, MTS, Neutral Red uptake, and ATP assays are commonly used to quantify the percentage of viable cells after exposure to the compound wikipedia.orgporsolt.com.

Membrane Integrity Assays: Assays using dyes like acridine (B1665455) orange/ethidium bromide stain mix can assess cell membrane integrity, a hallmark of cell death diffundit.com.

Specific this compound Findings: In direct cytotoxicity assessments, this compound was found to be "devoid of toxicity towards the normal human melanocytes (HFB-4) in vitro" preprints.org. This indicates a favorable safety profile concerning normal cell lines, contrasting its observed cytotoxicity against cancer cells.

Genotoxicity Assessment: These tests are crucial for identifying DNA damage or mutations that could lead to serious health risks, such as carcinogenicity or mutagenicity porsolt.comnuvisan.com. Key assays include:

Micronucleus Test: This assay evaluates chromosomal damage and assesses potential mutagenic and clastogenic effects on mammalian cells by detecting micronuclei, which are small nuclei formed from chromosomes or chromosomal fragments that are not incorporated into the main daughter nuclei during cell division diffundit.comnuvisan.comnih.gov.

Comet Assay: Also known as single-cell gel electrophoresis, this assay detects primary DNA lesions (e.g., single-strand breaks, alkali-labile sites) by measuring the migration of DNA fragments from individual cells in an electric field, creating a "comet" shape diffundit.com.

Chromosome Aberration Assay: This assay directly assesses structural and numerical changes in chromosomes diffundit.com.

Mechanism-Based Toxicology Studies

Mechanism-based toxicology studies aim to elucidate the underlying biological pathways and molecular mechanisms through which a compound exerts its toxic effects fda.govlimav.orgaltex.org. This approach provides a deeper understanding beyond just identifying a toxic outcome.

Focus Areas: These studies often focus on identifying key molecular pathways and biological processes associated with adverse outcomes, such as oxidative stress, inflammation, DNA damage response, or specific organ system dysfunction fda.govlimav.orgaltex.org.

Advanced Methodologies:

Target-Specific In Vitro Assays: These assays are designed to probe specific cellular targets or pathways known to be involved in toxicity. For instance, assays can investigate effects on nuclear receptors or stress response pathways limav.org.

Functional Genomics Approaches: Techniques like functional screening in yeast and human haploid cells can identify genes involved in susceptibility to toxicity and elucidate mechanisms nih.gov.

3-D Tissue Models: Moving beyond traditional 2-D cell cultures, 3-D tissue models (e.g., organoids, microphysiological systems) offer a more physiologically relevant environment to investigate toxicological mechanisms and improve extrapolation to in vivo human responses fda.govnih.gov.

Stem Cells in Predictive Testing: The use of human stem cells in predictive toxicology allows for the assessment of potential toxic effects on developing tissues or specific cell lineages, offering better concordance to human responses fda.govnih.gov.

AI-Based New Approach Methods (NAMs): Emerging AI-based NAMs are revolutionizing toxicology by integrating multiple data types (e.g., text, images, molecular structures) to predict toxicity and provide enhanced mechanistic understanding by identifying complex patterns and relationships in data altex.org. These approaches can analyze chemical structures and properties to predict various toxicity endpoints and elucidate mechanisms through computational systems biology models altex.org.

In Vivo Toxicology Studies

In vivo toxicology studies are fundamental in evaluating a compound's safety profile under real biological conditions within a living organism nih.govresearchgate.net. These studies provide a comprehensive assessment of potential adverse effects, offering insights beyond in vitro data and aiding in refining dosage and administration protocols for human studies nih.gov. They are essential for identifying toxicity issues early in drug development, which can reduce risks and costs associated with later-stage clinical trials nih.govresearchgate.net.

Acute and Sub-chronic Toxicity AssessmentAcute toxicity studies assess the adverse effects of a substance resulting from a single exposure, typically over a short period (e.g., 24 hours to 14 days)immunocure.usresearchgate.net. These studies aim to determine the lethal dose 50% (LD50) or a no-observed-adverse-effect level (NOAEL)immunocure.usresearchgate.net. Sub-chronic toxicity studies, on the other hand, evaluate effects from multiple short-term exposures, usually over a period of 28 or 90 daysimmunocure.usresearchgate.net. These assessments involve observing clinical signs of toxicity, monitoring food consumption and body weight changes, and conducting hematological and biochemical analyses, as well as histopathological examinations of vital organsresearchgate.netrsc.org.

For this compound, specific detailed data from acute or sub-chronic in vivo toxicity studies were not identified in the available literature. General methodologies for such studies typically follow guidelines from organizations like the OECD (Organisation for Economic Co-operation and Development) researchgate.netresearchgate.netrsc.org.

Reproductive and Developmental Toxicology ConsiderationsReproductive and developmental toxicology studies are designed to assess the potential adverse effects of a substance on fertility and the development of the organism, including effects on the developing embryo or fetus. These studies investigate impacts on male and female reproduction, as well as on embryonic and fetal development, from exposure prior to conception or during development. The goal is to understand how chemical exposure might adversely affect reproductive health and offspring development. Such assessments are critical for safeguarding human health and are governed by international guidelines.

Specific in vivo reproductive and developmental toxicity data for this compound were not found in the search results.

Computational Toxicology and Predictive Modeling

Computational toxicology, or in silico toxicology, utilizes computer-based methods to analyze, simulate, visualize, and predict the toxicity of chemicals nih.gov. This approach is increasingly vital in drug discovery and chemical risk assessment due to its ability to rapidly screen compounds, reduce the need for extensive animal testing, and provide cost-effective evaluations nih.gov. In silico methods can estimate toxicity even before a chemical is synthesized nih.gov.

This compound has been subjected to in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions as part of computational drug design approaches for natural compounds ub.ac.idlifeasible.com. While specific numerical predictions for this compound's toxicity were not detailed in the search results, its inclusion in such studies confirms the application of these predictive methodologies.

Application of Machine Learning and Artificial Intelligence in Toxicity Prediction

AI and ML models can analyze large datasets of chemical properties, biological interactions, and toxicological outcomes to predict relationships between chemical structures and potential toxic effects azolifesciences.comacs.org. This in silico approach allows for rapid assessment of toxicological risks without the need for extensive laboratory experiments, thereby streamlining the drug development process and reducing reliance on animal testing rgu.ac.ukimmunocure.us.

Commonly employed ML algorithms in toxicity prediction include:

Machine Learning AlgorithmDescription and Application in Toxicology Prediction
Random Forests (RF) Ensemble learning method used for classification and regression, showing promising results in accurately identifying toxic compounds acs.org.
Support Vector Machines (SVM) Algorithms that find a hyperplane to maximally separate classes (e.g., toxic vs. non-toxic compounds), used for toxicity assessment and classification acs.org.
Deep Learning (DL) A specialized subfield of ML using neural networks (e.g., Deep Neural Networks, Convolutional Neural Networks, Graph Neural Networks) to learn from data, highly effective for identifying toxic compounds and predicting effects acs.orgnih.gov.
Quantitative Structure-Activity Relationship (QSAR) Models that relate chemical structure to biological activity or toxicity, often incorporating AI-driven algorithms to forecast toxicological properties immunocure.usacs.org.
k-Nearest Neighbor (kNN) A non-parametric method used for classification and regression, applied in computational toxicology to predict chemical compound toxicity .

Ethical Considerations and Regulatory Frameworks in Preclinical Research

Ethical considerations and robust regulatory frameworks are paramount in preclinical research to ensure scientific integrity, animal welfare, and ultimately, public trust and patient safety biobostonconsulting.comlindushealth.commodernvivo.com. Preclinical testing, which often involves laboratory animals, raises significant ethical concerns that necessitate careful balancing of scientific objectives with animal welfare and societal values biobostonconsulting.com.

Key ethical imperatives in preclinical research include:

Animal Welfare : The ethical treatment and welfare of animals used in research are critical. Guidelines such as the "3Rs" (Replace, Reduce, Refine) guide researchers in minimizing animal use, reducing suffering, and refining experimental procedures to maximize ethical standards modernvivo.comxybion.com. Institutional Animal Care and Use Committees (IACUCs) play a vital role in ensuring adherence to these principles modernvivo.com.

Scientific Integrity : Maintaining scientific integrity is fundamental to the validity and consistency of research results. This encompasses transparent reporting, robust study design, objective data analysis, and adherence to Good Laboratory Practices (GLP) biobostonconsulting.commodernvivo.com. GLP principles govern all aspects of regulatory research, from planning and execution to monitoring, reporting, and archiving, ensuring high-quality standards recognized internationally angelinipharma.comangelinipharma.com.

Transparency and Reproducibility : Openness and honesty in reporting and sharing data are crucial. Reproducibility of findings is a fundamental ethical pillar that strengthens research integrity modernvivo.com.

Balancing Benefits and Harms : Preclinical studies must be initiated only when there is a well-grounded hypothesis, and the potential benefits of the research are deemed to outweigh the potential harms, particularly when considering the use of animal models nih.gov.

The regulatory landscape for preclinical drug development is stringent and designed to ensure the safety and efficacy of new drugs before they enter human clinical trials adragos-pharma.comslideshare.net. Major regulatory bodies and guidelines include:

Regulatory Body/GuidelineRole in Preclinical Research
Food and Drug Administration (FDA) The primary regulatory body in the United States, covering every aspect of drug development from preclinical research to post-market surveillance. Compliance with FDA guidelines is mandatory adragos-pharma.com.
European Medicines Agency (EMA) The equivalent regulatory body in the European Union, enforcing rigorous regulations to ensure drug safety and efficacy modernvivo.com.
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Established to harmonize regulatory requirements globally, fostering collaboration between regulatory authorities and the pharmaceutical industry. ICH guidelines, such as ICH S6(R1) for safety evaluation of biotechnology-derived pharmaceuticals, are applicable in the U.S., EU, and Japan americanpharmaceuticalreview.comangelinipharma.com.
Good Laboratory Practice (GLP) A set of principles that ensure the quality and integrity of non-clinical laboratory studies intended to support research or marketing permits for regulated products. GLP principles are crucial for data reliability and mutual recognition across countries angelinipharma.combiobostonconsulting.comxybion.com.

For compounds like this compound, preclinical studies must comply with these stringent regulatory guidelines and adhere to GLP principles as the drug progresses towards human exposure angelinipharma.comangelinipharma.com. This compliance is essential for the Investigational New Drug (IND) application, which is required by regulatory authorities to ensure a safe transition from animal models to human trials angelinipharma.comangelinipharma.com. The integration of scientific knowledge, high-quality standards, and a harmonized regulatory framework ensures that preclinical research effectively supports clinical development and contributes to the delivery of safe and effective drugs for human use angelinipharma.com.

Therapeutic Applications and Future Research Directions of Padmatin

Therapeutic Potential Across Disease Areas

Research into Padmatin's therapeutic potential spans several significant disease categories, leveraging its inherent biological activities.

Anti-inflammatory Therapy Development

This compound is recognized as a flavonoid with reported radical scavenging activity and antioxidant effects, which are foundational to its anti-inflammatory properties biosynth.comlookchem.com. It has been identified in the leaves of Chromolaena odorata, a plant traditionally used for inflammatory conditions and scientifically demonstrated to possess significant anti-inflammatory activity researchgate.netijpsm.com. Studies on Chromolaena odorata extracts, which contain this compound, have shown inhibition of inflammatory mediators such as nitric oxide (NO), NF-κβ, p38 MAPK, interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α), alongside a reduction in edema and suppressed leukocyte cell migration ijpsm.com. Furthermore, molecular docking studies have indicated this compound's potential to inhibit IKKα, a crucial target in inflammatory diseases driven by dysregulated NF-κB signaling mdpi.com.

Anti-cancer Therapeutic Strategies and Adjunctive Therapies

This compound has been reported to exhibit anti-cancer effects lookchem.com. As a flavonoid, it belongs to a class of natural plant polyphenols that are extensively investigated for their chemopreventive and therapeutic roles in cancer mdpi.compreprints.org. These compounds are known to modulate various molecular events associated with carcinogenesis, including antioxidant and anti-inflammatory activities mdpi.com. While specific detailed findings on this compound's direct anti-cancer mechanisms or efficacy as an adjunctive therapy are emerging, its classification within the flavonoid family underscores its potential for further exploration in cancer research preprints.org.

Antimicrobial and Antifungal Agent Development

This compound is noted for its antimicrobial properties, with applications extending to the cosmetic industry lookchem.com. It has been isolated from plants like Pulicaria jaubertii, which possess documented antimicrobial and antifungal activities researchgate.net. The presence of this compound in such botanicals suggests its contribution to their broad-spectrum anti-infective capabilities. Research into natural compounds like this compound offers a promising avenue for developing new antimicrobial and antifungal agents, particularly in the face of increasing microbial resistance researchgate.netnih.gov.

Neuroprotective and Anti-aging Applications

The compound this compound has been reported to possess neuroprotective and anti-aging effects lookchem.com. These benefits are likely attributed, in part, to its radical scavenging and antioxidant activities biosynth.com. Antioxidants play a critical role in mitigating oxidative stress, a key factor in neurodegeneration and the aging process. Further research is warranted to elucidate the specific mechanisms through which this compound exerts these protective effects.

Dermatological Disease Management and Immune Modulation

Metabolic and Cardiovascular Disease Research

As a flavonoid, this compound is part of a broad class of plant metabolites frequently studied for their potential in preventing and managing lifestyle diseases, including metabolic and cardiovascular conditions biosynth.compreprints.orgbiorlab.com. While specific detailed research findings directly linking this compound to the treatment or prevention of metabolic or cardiovascular diseases were not explicitly identified in the provided information, the general pharmacological properties of flavonoids, including their antioxidant and anti-inflammatory actions, position this compound as a compound of interest for future investigations in these critical health areas preprints.org. Research in metabolic and cardiovascular diseases often focuses on understanding lipid metabolism, insulin (B600854) resistance, and their impact on cardiovascular etiology nih.govnih.govnus.edu.sg.

Translational Research Perspectives for this compound-Based Agents

Translational research is a critical bridge in drug development, aiming to move discoveries from basic scientific research ("bench") into practical applications for human health ("bedside") gen.store. This process involves a meticulous evaluation of preclinical findings to ascertain their relevance and potential for clinical promise, ultimately guiding the development of novel therapeutic agents.

Bridging Preclinical Findings to Clinical Promise

Preclinical studies are fundamental in assessing the biological activity and potential therapeutic value of compounds like this compound before human trials gen.store. For this compound, initial preclinical investigations have revealed its impact on cellular processes relevant to inflammatory and degenerative conditions. Specifically, studies involving interleukin-1 beta (IL-1β)-induced chondrocytes demonstrated that this compound could significantly decrease the expression of matrix metalloproteinases (MMPs), including MMP-1, MMP-3, and MMP-13 senescence.info. Concurrently, this compound was observed to increase the synthesis of tissue inhibitor of metalloproteinase-1 (TIMP-1), an endogenous inhibitor of MMPs, while also inhibiting collagenase II and aggrecan, which are crucial components of cartilage matrix degradation senescence.info.

These findings suggest a potential role for this compound in mitigating cartilage degradation, a hallmark of conditions such as osteoarthritis. The modulation of MMPs and TIMP-1, key enzymes involved in extracellular matrix remodeling, highlights this compound's capacity to influence pathways central to tissue homeostasis and pathology. Bridging these preclinical observations to clinical promise would involve further rigorous in vivo studies in relevant animal models to confirm efficacy and understand pharmacokinetic and pharmacodynamic profiles. The goal of translational research is to ensure that promising innovations progress to clinical trials with a high probability of success, considering factors such as appropriate preclinical models that mimic human conditions gen.store.

Table 1: Effects of this compound on Key Biomarkers in IL-1β-Induced Chondrocytes

BiomarkerEffect of this compound (10-100 mg/L) senescence.infoImplication
Matrix MetalloproteinasesDecreased expressionPotential reduction in cartilage degradation
TIMP-1Increased synthesisEnhanced inhibition of matrix breakdown
Collagenase IIInhibitionProtection against collagen degradation
AggrecanInhibitionPreservation of cartilage proteoglycan content

Development of Novel Therapeutic Agents from this compound Scaffold

The observed effects on chondrocytes, particularly the modulation of MMPs and TIMP-1, indicate that this compound or its derivatives could be developed as agents for musculoskeletal disorders senescence.info. Drug development from natural product scaffolds often involves medicinal chemistry approaches, including lead optimization, to create compounds with desirable therapeutic properties. This could involve synthesizing analogs of this compound with altered functional groups to investigate their impact on the observed anti-catabolic effects in cartilage or to uncover new mechanisms of action relevant to other diseases.

Emerging Research Areas and Unexplored Potential

Beyond its established antioxidant and anti-catabolic activities, this compound's full therapeutic potential remains largely unexplored. Several emerging research areas could unveil novel applications for this flavonoid, particularly given its natural origin and flavonoid classification, which often correlates with diverse biological effects.

Role in Gut-Skin Axis Modulation

The gut-skin axis describes the bidirectional relationship between the gut microbiome and skin health, mediated by factors such as the immune system, inflammatory mediators, and microbial metabolites. Dysbiosis in the gut microbiome has been implicated in various skin conditions, including inflammatory disorders. While the concept of the gut-skin axis is gaining significant research interest, the specific role of this compound in modulating this axis is an unexplored area. Future research could investigate whether this compound, as a natural compound, influences gut microbiota composition, intestinal barrier function, or systemic inflammatory responses that impact skin health.

Epigenetic Modulatory Activities

Epigenetic modifications, such as DNA methylation and histone acetylation, play crucial roles in regulating gene expression and cellular processes, including differentiation and disease development, notably in cancers. Small molecules capable of modulating epigenetic enzymes, such as DNA methyltransferases (DNMTs) or histone deacetylases (HDACs), are of significant therapeutic interest. Although flavonoids, as a class, have been studied for their epigenetic activities, direct evidence linking this compound to specific epigenetic modulatory activities is currently lacking in the scientific literature. Investigating this compound's potential to influence epigenetic mechanisms could reveal new therapeutic avenues, particularly in areas where epigenetic dysregulation is a contributing factor.

Regulation of Stem Cell Pluripotency and Differentiation

Stem cells possess the remarkable ability to self-renew and differentiate into various specialized cell types, a process known as pluripotency and differentiation. This intricate process is tightly regulated by complex molecular signaling pathways and transcription factor networks, such as those involving Oct4, Nanog, and Sox2. While natural compounds are increasingly being explored for their effects on stem cell biology, the specific influence of this compound on the regulation of stem cell pluripotency and differentiation remains an unexplored area. Research in this domain could uncover whether this compound can promote or inhibit the differentiation of specific stem cell lineages, potentially leading to applications in regenerative medicine or developmental biology.

Challenges and Opportunities in this compound Research and Development

The journey from a promising natural compound like this compound to a widely applicable therapeutic agent involves navigating significant hurdles. These challenges often present concurrent opportunities for innovation and advancement in chemical synthesis, mechanistic understanding, and drug development paradigms.

Scalability of Synthetic Methods for Production

A primary challenge in the development of natural compounds like this compound is the scalability of their production. While this compound can be extracted from various plant sources, relying solely on natural extraction methods can be limited by factors such as the availability of raw plant material, geographical constraints, seasonal variations, and the efficiency of the extraction process, potentially leading to scattered or restricted supply.

The total synthesis of complex natural products, including oxygen ring compounds and flavonoids like this compound, often presents its own set of difficulties. These can include harsh reaction conditions, low yields, and prolonged reaction times. The need for specialized catalysts and intricate purification steps further adds to the complexity and cost of synthetic production.

Opportunities: Overcoming these challenges presents significant opportunities for developing more efficient and sustainable production methods. Research into green chemistry approaches, optimized synthetic routes, and biotechnological methods such as microbial fermentation or plant cell culture could provide scalable and cost-effective alternatives to traditional extraction. Advances in synthetic methodologies could lead to higher yields and reduced environmental impact, making this compound more accessible for comprehensive research and potential commercialization.

Comprehensive Elucidation of Structure-Activity Relationships

Understanding the Structure-Activity Relationship (SAR) of this compound is crucial for optimizing its therapeutic potential. SAR studies investigate how changes in a molecule's chemical structure influence its biological activity, serving as a fundamental principle in drug discovery. For this compound, while its antioxidant properties have been linked to its eriodictyol (B191197) and taxifolin (B1681242) units, a comprehensive understanding of how specific structural modifications impact its diverse reported activities (e.g., anti-inflammatory, anti-cancer, neuroprotective) is still nascent uni.lu.

Opportunities: Detailed SAR studies offer a significant opportunity to design and synthesize this compound analogs with enhanced potency, selectivity, and improved pharmacokinetic properties. This would involve systematic chemical modifications to the core flavonoid structure, including alterations to hydroxyl and methoxy (B1213986) groups, and then rigorously testing the biological impact of these changes. Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can complement experimental studies by predicting the biological activity of new compounds, thereby accelerating the lead optimization process. Such comprehensive elucidation would pave the way for rational drug design and the development of more effective this compound-derived therapeutics.

Validation of Alternative Testing Methods

The validation of alternative testing methods is a critical aspect of modern drug development, aiming to establish the reliability and relevance of new approaches, particularly to reduce reliance on animal testing. For this compound, as it progresses through research and development, the validation of in vitro and computational testing methods for assessing its biological activities and potential effects becomes paramount. Currently, there are limited validated alternative methods for evaluating all aspects of chemical safety, with topical hazards like skin and eye irritation being among the few that can be assessed without animal tests.

Opportunities: The increasing global emphasis on ethical considerations and the limitations of traditional animal models highlight a significant opportunity for the development and validation of novel alternative testing methods for this compound. This includes sophisticated in vitro models, such as organ-on-a-chip technologies, and advanced in silico (computational) predictive models. Validation studies, which assess the reliability and relevance of a method for its intended purpose, are essential to ensure that data generated from these alternative approaches are scientifically sound and acceptable for regulatory decision-making. Investing in and successfully validating these methods would not only accelerate the research and development of this compound by providing faster and more cost-effective testing platforms but also align with global efforts to promote more humane and predictive scientific practices.

Conclusion

Synthesis of Key Academic Research Findings on Padmatin

This compound, a dihydroflavonol, has garnered significant academic interest due to its diverse biological activities and presence across various natural sources. Research indicates that this compound is a naturally occurring flavonoid found in plants such as Nelumbo nucifera (sacred lotus), the heartwood of Prunus puddum, the leaves of Chromolaena odorata, and the herbs of Blumea balsamifera lookchem.comglpbio.commedchemexpress.comspandidos-publications.com. It is also identified as 7-O-methyltaxifolin, isolated from Pulicaria jaubertii researchgate.net.

Key findings highlight this compound's potent antioxidant capabilities, demonstrated through its radical scavenging activity and specific hydroxyl radical scavenging effects lookchem.combiosynth.commdpi.com. Beyond its antioxidant role, this compound exhibits a spectrum of pharmacological properties. Studies have reported its anti-inflammatory, anti-cancer, and neuroprotective effects, underscoring its potential therapeutic applications lookchem.com. Furthermore, research suggests antimicrobial and anti-aging properties, making it a candidate for both pharmaceutical and cosmetic industries lookchem.com.

In the context of specific disease mechanisms, this compound has been linked to the modulation of inflammatory pathways. For instance, it has been shown to potentially decrease IgE levels, a key mediator in allergic and inflammatory responses mdpi.com. Investigations into its effects on chondrocytes revealed that this compound can decrease the expression of matrix metalloproteinases (MMPs), which are enzymes involved in cartilage degradation, while simultaneously increasing the synthesis of tissue inhibitor of metalloproteinase-1 (TIMP-1) . It also demonstrated an inhibitory effect on collagenase II and aggrecan synthesis when induced by IL-1β, suggesting a role in maintaining cartilage integrity .

Overall Significance of this compound in Natural Product Chemistry and Medicinal Science

This compound holds considerable significance in natural product chemistry as a prominent example of a bioactive flavonoid. Its isolation from multiple plant species emphasizes the rich biodiversity of natural compounds with therapeutic potential. As a flavonoid, its chemical structure, characterized by a C₁₆H₁₄O₇ molecular formula, contributes to its diverse pharmacological profile lookchem.combiorlab.combiosynth.commedchemexpress.com. The presence of a methoxy (B1213986) group (as 7-methyl ether of taxifolin) is a notable structural feature that often influences the bioavailability and activity of flavonoids lookchem.combiorlab.comresearchgate.net.

In medicinal science, this compound's multifaceted biological activities position it as a valuable natural compound for further drug discovery and development. Its antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties collectively suggest its broad applicability in addressing various health conditions, from chronic inflammatory diseases to neurodegenerative disorders lookchem.com. The observed effects on MMPs and TIMP-1 highlight its specific relevance in musculoskeletal health and the potential for developing treatments for joint-related conditions . The natural origin of this compound also makes it an attractive alternative to synthetic chemicals, aligning with the growing demand for natural and phytotherapeutic agents lookchem.com.

Future Avenues for Scholarly Inquiry and Collaborative Research Endeavors

Despite the promising findings, further scholarly inquiry into this compound is warranted to fully elucidate its mechanisms of action and therapeutic potential. Future research could focus on:

Detailed Mechanistic Studies: Investigating the precise molecular targets and signaling pathways through which this compound exerts its anti-inflammatory, anti-cancer, and neuroprotective effects. This could involve advanced cell-based assays, proteomics, and metabolomics approaches.

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to identify key structural features responsible for its biological activities and to optimize its potency and selectivity researchgate.netresearchgate.net.

Pharmacokinetic and Pharmacodynamic Profiling: Conducting in-depth studies on this compound's absorption, distribution, metabolism, and excretion (ADME) in various biological systems to understand its bioavailability and half-life.

Pre-clinical and Clinical Investigations: Advancing promising findings from in vitro and in vivo studies to pre-clinical animal models and, eventually, human clinical trials to validate its efficacy and safety for specific therapeutic applications.

Exploration of Synergistic Effects: Investigating whether this compound exhibits synergistic effects when combined with other natural compounds or conventional therapeutic agents, potentially leading to enhanced efficacy or reduced side effects.

Sustainable Sourcing and Production: Developing efficient and sustainable methods for extracting and purifying this compound from its natural sources or exploring scalable synthetic routes to ensure a consistent supply for research and potential commercial applications.

Collaborative research endeavors between natural product chemists, pharmacologists, clinicians, and biotechnologists will be crucial to translate the academic findings on this compound into tangible health benefits and innovative natural product-based therapies.

Q & A

Q. What analytical techniques are commonly used to identify and quantify Padmatin in plant extracts?

this compound is typically isolated using chromatographic methods such as HPLC coupled with UV-Vis detection and mass spectrometry (MS). For example, methanol extracts of plant materials are analyzed via reverse-phase HPLC, with peaks identified by comparing retention times and MS fragmentation patterns to reference standards . UV spectra at specific wavelengths (e.g., 280 nm for flavonoids) and high-resolution MS (HRMS) further confirm structural identity. Method validation includes assessing linearity, limit of detection (LOD), and recovery rates to ensure reproducibility .

Q. How do researchers optimize extraction protocols for this compound to maximize yield?

Solvent selection (e.g., methanol vs. hexane) significantly impacts extraction efficiency due to this compound’s polarity. Soxhlet extraction or ultrasound-assisted methods are compared using response surface methodology (RSM) to optimize parameters like temperature, solvent ratio, and extraction time. Yield quantification via calibration curves ensures methodological consistency .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity of this compound across studies?

Discrepancies in bioactivity (e.g., antioxidant vs. cytotoxic effects) may arise from variations in assay conditions, cell lines, or purity levels. Researchers should conduct dose-response experiments under standardized protocols (e.g., ISO 10993-5 for cytotoxicity) and perform meta-analyses to identify confounding variables. Triangulating data from in vitro, in silico, and in vivo models strengthens validity .

Q. How can advanced spectroscopic methods improve structural characterization of this compound derivatives?

Nuclear magnetic resonance (NMR) spectroscopy (e.g., 2D-COSY, HSQC) resolves stereochemical ambiguities, while X-ray crystallography confirms crystal structure. Computational tools like density functional theory (DFT) predict electronic properties and validate experimental data. MS-DIAL software aids in annotating unknown derivatives by matching fragmentation patterns to spectral libraries .

Q. What experimental designs are critical for evaluating this compound’s pharmacokinetics?

Pharmacokinetic studies require LC-MS/MS for plasma concentration profiling, with protocols adhering to FDA guidelines for bioavailability (AUC, Cmax) and half-life calculations. In vivo models (e.g., rodents) are dosed intravenously and orally, with tissue distribution assessed via autoradiography or fluorescence tagging. Ethical approval and sample size justification (e.g., power analysis) are mandatory .

Methodological Challenges

Q. How do researchers address batch-to-batch variability in this compound isolation?

Quality control involves rigorous standardization:

  • Chemometric analysis (PCA, PLS-DA) identifies chemical markers across batches.
  • Stability testing under varying pH, temperature, and light conditions.
  • Inter-laboratory validation using shared reference materials to minimize technical variability .

What frameworks guide the formulation of hypothesis-driven research questions on this compound?

The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure questions align with gaps in literature. For example:

"Does this compound modulate AMPK signaling in diabetic models, and how does this compare to known flavonoids?" Systematic reviews (Cochrane Handbook) and PICO frameworks (Population, Intervention, Comparison, Outcome) refine scope .

Data Synthesis & Reporting

Q. How should researchers document contradictory findings in publications?

Follow the CONSORT or STROBE guidelines for transparent reporting. Discuss limitations (e.g., sample heterogeneity) in the Discussion section, and use forest plots in meta-analyses to visualize effect size variations. Cite conflicting studies and propose mechanistic hypotheses (e.g., ligand-receptor binding affinities) to contextualize disparities .

Q. What databases are most effective for systematic reviews on this compound’s applications?

Prioritize PubMed, Web of Science, and Embase for comprehensive retrieval. Avoid over-reliance on Google Scholar due to incomplete indexing. Use Boolean operators (e.g., This compound AND (antioxidant OR anticancer)) and document search strategies in PRISMA flowcharts .

Ethical & Reproducibility Considerations

Q. How can synthetic routes for this compound be evaluated for scalability and reproducibility?

Green chemistry metrics (atom economy, E-factor) assess environmental impact. Reproducibility requires detailed Supplementary Information:

  • Reaction conditions (catalyst loading, solvent purity).
  • Spectroscopic raw data (NMR, IR peaks) deposited in public repositories (e.g., Zenodo).
    Peer-review checklists (e.g., Nature Research) enforce transparency .

Q. What ethical considerations apply to this compound’s pharmacological testing?

For in vivo studies, adhere to ARRIVE 2.0 guidelines for animal welfare. Human trials require informed consent, IRB approval, and conflict-of-interest disclosures. Data sharing agreements (e.g., FAIR principles) ensure accessibility while protecting intellectual property .

Interdisciplinary Integration

Q. How can omics technologies elucidate this compound’s mechanism of action?

Transcriptomics (RNA-seq) and proteomics (LC-MS/MS) identify differentially expressed genes/proteins in treated cells. Pathway enrichment analysis (KEGG, GO terms) links findings to biological processes. Machine learning models (e.g., random forests) prioritize targets for validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.